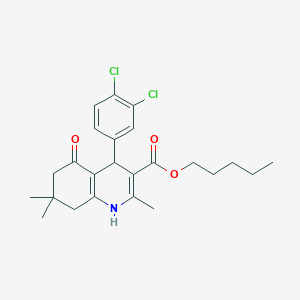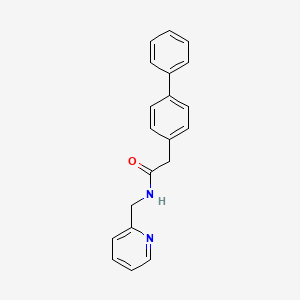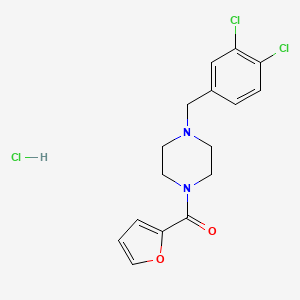
3-methyl-1-(2-nitrobenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(2-nitrobenzyl)piperidine, also known as MNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNB is a piperidine derivative that has a nitrobenzyl group attached to it. This compound has been extensively studied for its chemical properties, synthesis methods, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(2-nitrobenzyl)piperidine is not fully understood. However, it is believed to act as a dopamine receptor antagonist. It has been shown to have a high affinity for the D2 dopamine receptor and has been used as a tool to study the role of dopamine in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to alter dopamine release and uptake in the brain, which can affect various physiological processes such as motor function, reward, and addiction. This compound has also been shown to have potential applications in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-1-(2-nitrobenzyl)piperidine has several advantages when used in laboratory experiments. It is a highly specific dopamine receptor antagonist, which makes it an excellent tool for studying the role of dopamine in various physiological processes. However, this compound has some limitations, such as its potential toxicity and the need for specialized equipment to handle it safely.
Orientations Futures
There are several future directions for the study of 3-methyl-1-(2-nitrobenzyl)piperidine. One potential direction is to explore its potential applications in the treatment of Parkinson's disease. Another direction is to study the role of dopamine in various physiological processes using this compound as a tool. Additionally, the synthesis of this compound derivatives with improved properties could lead to the development of new therapeutic agents.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its chemical properties, synthesis methods, and potential applications in scientific research. This compound has a wide range of applications in various fields such as medicinal chemistry, neuroscience, and material science. Its potential applications in the treatment of Parkinson's disease and as a tool for studying the role of dopamine in various physiological processes make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 3-methyl-1-(2-nitrobenzyl)piperidine involves the reaction of 2-nitrobenzyl chloride with 3-methylpiperidine in the presence of a base. The reaction yields this compound in high purity and yield. This method is widely used in the synthesis of this compound in the laboratory.
Applications De Recherche Scientifique
3-methyl-1-(2-nitrobenzyl)piperidine has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in various fields such as medicinal chemistry, neuroscience, and material science.
Propriétés
IUPAC Name |
3-methyl-1-[(2-nitrophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13(12)15(16)17/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKZOWAGVYOREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-dichloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4954499.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(1-piperidinyl)-1-propanamine](/img/structure/B4954506.png)

![1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4954527.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B4954533.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4954540.png)

![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4954570.png)


![10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4954586.png)
![ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4954587.png)
![1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B4954593.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4954597.png)
